![molecular formula C23H28O10 B1196342 Diffutin](/img/structure/B1196342.png)
Diffutin
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Overview
Description
Diffutin is a flavan glycoside that is (2S)-flavan substituted by a hydroxy group at position 7, methoxy groups at positions 3' and 4' and a beta-D-glucopyranosyloxy group at position 5 respectively. It has a role as a plant metabolite. It is a flavan glycoside, a methoxyflavan, a hydroxyflavan, a monosaccharide derivative and a beta-D-glucoside. It derives from a (2S)-flavan.
Scientific Research Applications
Diffractive Analysis in Early Childhood Research
Diffutin has been utilized in qualitative research, specifically in diffractive analysis, which examines how various elements such as research problems, concepts, emotions, transcripts, memories, and images affect each other in an emergent process. This approach has been notably applied in reading anger in early childhood intra-actions, highlighting its significance in educational research and developmental psychology (Davies, 2014).
Crystallography Research
Diffutin has significantly contributed to the field of crystallography. At the SSRL (Stanford Synchrotron Radiation Lightsource), researchers have successfully used automated tools for crystal screening, demonstrating the efficiency and robustness of this method in the analysis of biological crystals. This automation has enabled the screening of over 200,000 biological crystals for diffraction quality, marking a milestone in crystallography and material science (Soltis et al., 2008).
X-ray Diffraction in Pharmaceutical Research
In pharmaceutical research, X-ray diffraction analysis, an aspect of diffutin, plays a crucial role. It's not just limited to chemical drug research but also extends its application to traditional Chinese medicine, showcasing its versatility and importance in quality control and drug development (Zhengliang Qi, 2007).
Biological Sample Analysis - Volatilomics
The field of 'volatilomics' in plant analysis has seen innovative applications of diffutin. Developments in mass spectrometry techniques have enabled researchers to monitor volatile flux from plants and ecosystems in real-time, offering unique insights into the dynamic metabolic processes occurring within these biological entities (Majchrzak et al., 2020).
Differential Genomic Interactions
In genomic research, diffutin has been used to analyze differential interactions in genomic data, as seen in the diffHic software package. This package aids in identifying significant changes in interaction intensity between different biological conditions, demonstrating its critical role in genomic research and biostatistics (Lun & Smyth, 2015).
properties
Product Name |
Diffutin |
---|---|
Molecular Formula |
C23H28O10 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[[(2S)-2-(3,4-dimethoxyphenyl)-7-hydroxy-3,4-dihydro-2H-chromen-5-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C23H28O10/c1-29-15-5-3-11(7-18(15)30-2)14-6-4-13-16(31-14)8-12(25)9-17(13)32-23-22(28)21(27)20(26)19(10-24)33-23/h3,5,7-9,14,19-28H,4,6,10H2,1-2H3/t14-,19+,20+,21-,22+,23+/m0/s1 |
InChI Key |
ZNWIOJJMPZWSQO-YRDUZITASA-N |
Isomeric SMILES |
COC1=C(C=C(C=C1)[C@@H]2CCC3=C(O2)C=C(C=C3O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O)OC |
SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Canonical SMILES |
COC1=C(C=C(C=C1)C2CCC3=C(O2)C=C(C=C3OC4C(C(C(C(O4)CO)O)O)O)O)OC |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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